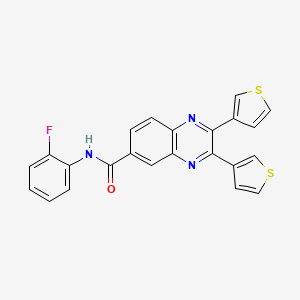

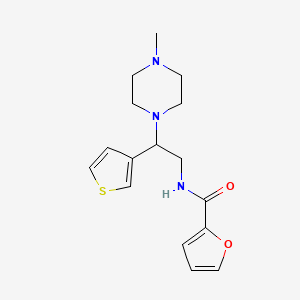

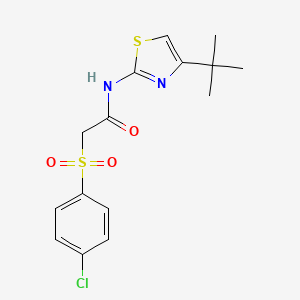

![molecular formula C11H8N4O2S B2357383 (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid CAS No. 24838-13-9](/img/structure/B2357383.png)

(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C11H8N4O2S and a molecular weight of 260.27 . It is used for research purposes .

Synthesis Analysis

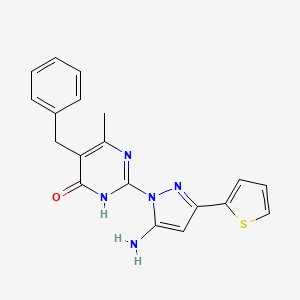

The synthesis of similar compounds has been reported in the literature. For instance, a new ligand was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . This ligand was used for the synthesis of metal complexes by the addition of Ni(II)/Cu(II) metal sulfates and 2,2′ bipyridine or 1,10 phenanthroline in a 1:1:1 molar ratio .Molecular Structure Analysis

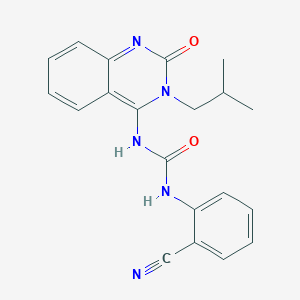

The molecular structure of similar compounds has been characterized by elemental analysis and spectroscopic methods (FT-IR, ToF-MS, 1H NMR, 13C NMR), molar conductance, and magnetic moment determination . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the in vitro DNA binding behavior of ligand and metal complexes was explored by fluorescence spectral and ethidium bromide studies .Applications De Recherche Scientifique

- Scientific Field: Organic Chemistry

- Application : This compound is a derivative of 1,2,4-triazine . 1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications .

- Methods of Application : The synthesis of these compounds typically involves condensation reactions .

- Results or Outcomes : These compounds have been found to have antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

-

Scientific Field: Medicinal Chemistry

- Application : Some 1,2,4-triazine derivatives have been reported as potent inhibitors targeting CYP1A1 activity .

- Methods of Application : The synthesis of these compounds typically involves condensation reactions .

- Results or Outcomes : These compounds have been found to have antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

-

Scientific Field: Biochemistry

- Application : Some 1,2,4-triazine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activity .

- Methods of Application : The synthesis of these compounds typically involves condensation reactions .

- Results or Outcomes : The newly synthesized compounds were found to have significant anti-inflammatory and analgesic activity .

-

Scientific Field: Biochemistry

- Application : Some 1,2,4-triazine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activity .

- Methods of Application : The synthesis of these compounds typically involves condensation reactions .

- Results or Outcomes : The newly synthesized compounds were found to have significant anti-inflammatory and analgesic activity .

-

Scientific Field: Organic Chemistry

- Application : Some 1,2,4-triazine derivatives have been reported as potent inhibitors targeting CYP1A1 activity .

- Methods of Application : The synthesis of these compounds typically involves condensation reactions .

- Results or Outcomes : These compounds have been found to have antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Safety And Hazards

Orientations Futures

The future directions in the study of “(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields. The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .

Propriétés

IUPAC Name |

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S/c16-8(17)5-18-11-13-10-9(14-15-11)6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,16,17)(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTWYBLOBBPUIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

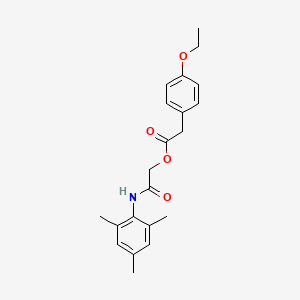

![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)

![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)